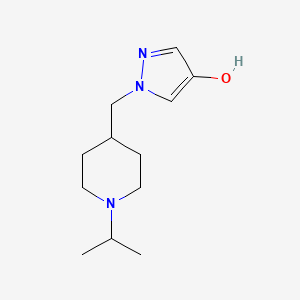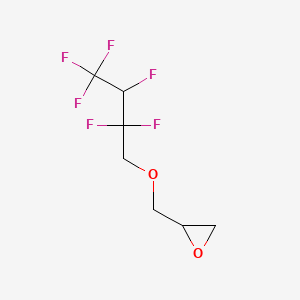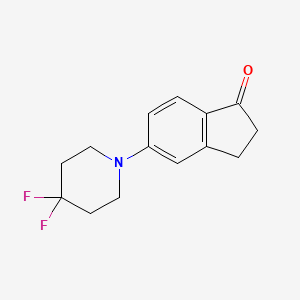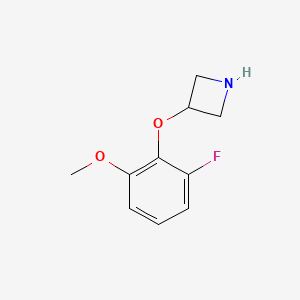
1-(4-bromo-3-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- is a synthetic organic compound with the molecular formula C11H8BrNO2. This compound is characterized by the presence of a pyrrole ring substituted with bromine, methyl, and dichloro groups. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- typically involves multi-step organic reactions. One common method includes the bromination of 4-methylphenyl followed by the introduction of dichloro groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired substitutions occur efficiently. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
化学反应分析
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This compound may also inhibit certain enzymes or signaling pathways, contributing to its biological effects.
相似化合物的比较
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- can be compared with other similar compounds such as:
3-bromo-1-(4-bromophenyl)pyrrole-2,5-dione: This compound has similar structural features but differs in the substitution pattern.
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-: Lacks the dichloro substitution, which may affect its reactivity and applications.
1H-Pyrrole-2,5-dione, 1-(4-chloro-3-methylphenyl)-: Substitution with chlorine instead of bromine can lead to different chemical and biological properties.
属性
CAS 编号 |
281206-14-2 |
|---|---|
分子式 |
C11H6BrCl2NO2 |
分子量 |
334.98 g/mol |
IUPAC 名称 |
1-(4-bromo-3-methylphenyl)-3,4-dichloropyrrole-2,5-dione |
InChI |
InChI=1S/C11H6BrCl2NO2/c1-5-4-6(2-3-7(5)12)15-10(16)8(13)9(14)11(15)17/h2-4H,1H3 |
InChI 键 |
UVJNAKWKPSDJIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)

![[1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-](/img/structure/B12080960.png)

![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)
![2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine](/img/structure/B12080972.png)
![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)



![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)

